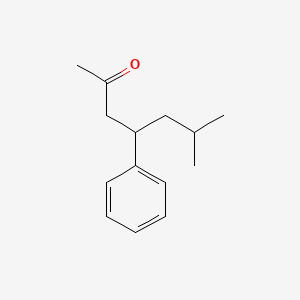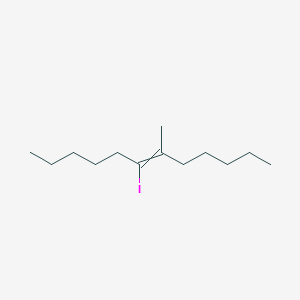
6-Iodo-7-methyldodec-6-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Iodo-7-methyldodec-6-ene is an organic compound characterized by the presence of an iodine atom attached to a dodecene chain. This compound is notable for its unique structure, which includes a double bond at the sixth carbon and a methyl group at the seventh carbon. The presence of iodine makes it a valuable intermediate in various chemical reactions, particularly in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-iodo-7-methyldodec-6-ene typically involves the iodination of a suitable precursor. One common method is the addition of iodine to 7-methyldodec-6-ene under controlled conditions. This reaction can be facilitated by the presence of a catalyst, such as silver nitrate, which helps in the formation of the iodoalkene.
Iodination Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. Continuous flow reactors and automated systems can be employed to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is also common to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
6-Iodo-7-methyldodec-6-ene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The double bond in the compound can be oxidized to form epoxides or diols.
Reduction Reactions: The double bond can be reduced to form saturated alkanes.
Common Reagents and Conditions
-
Substitution
Reagents: Sodium azide (NaN₃), potassium cyanide (KCN).
Conditions: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.
-
Oxidation
Reagents: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄).
Conditions: Reactions are usually performed in aqueous or organic solvents under mild conditions.
-
Reduction
Reagents: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Conditions: Conducted under atmospheric or elevated pressure at room temperature.
Major Products Formed
Substitution: Formation of azides, nitriles, or other substituted alkenes.
Oxidation: Formation of epoxides, diols, or carboxylic acids.
Reduction: Formation of saturated alkanes.
Aplicaciones Científicas De Investigación
6-Iodo-7-methyldodec-6-ene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceuticals, particularly in the synthesis of iodine-containing drugs.
Material Science: Utilized in the preparation of advanced materials, including polymers and nanomaterials.
Biological Studies: Employed in the study of biological pathways and mechanisms, especially those involving iodine metabolism.
Mecanismo De Acción
The mechanism of action of 6-iodo-7-methyldodec-6-ene depends on the specific reactions it undergoes. In substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation and reduction reactions, the double bond plays a crucial role in determining the reactivity and the products formed.
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-7-methyldodec-6-ene: Similar structure but with a bromine atom instead of iodine.
6-Chloro-7-methyldodec-6-ene: Contains a chlorine atom in place of iodine.
7-Methyldodec-6-ene: Lacks the halogen atom, making it less reactive in certain types of reactions.
Uniqueness
6-Iodo-7-methyldodec-6-ene is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine and chlorine analogs. The larger atomic radius and higher atomic weight of iodine influence the compound’s behavior in chemical reactions, making it a valuable intermediate in organic synthesis.
Propiedades
Número CAS |
108025-28-1 |
|---|---|
Fórmula molecular |
C13H25I |
Peso molecular |
308.24 g/mol |
Nombre IUPAC |
6-iodo-7-methyldodec-6-ene |
InChI |
InChI=1S/C13H25I/c1-4-6-8-10-12(3)13(14)11-9-7-5-2/h4-11H2,1-3H3 |
Clave InChI |
HEEPCISTDLLADF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(=C(CCCCC)I)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


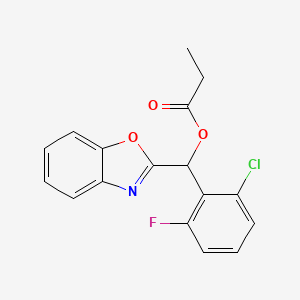
![2,2'-([1,1'-Biacenaphthylene]-3,3'-diyl)bis(2-methylpentan-3-one)](/img/structure/B14316051.png)
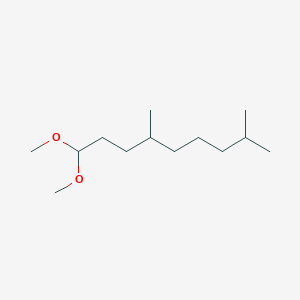

dimethylsilane](/img/structure/B14316059.png)
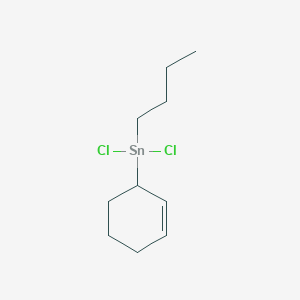
![4-[2-(3-Oxo-3,4-dihydroquinoxalin-2-yl)ethenyl]phenyl acetate](/img/structure/B14316078.png)
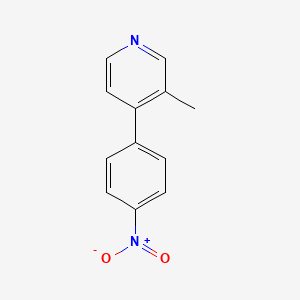
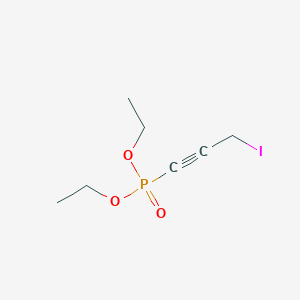
![2-[4-(Chloroamino)phenyl]butanedioic acid](/img/structure/B14316092.png)
![1-({5-[Bis(5-methylfuran-2-yl)methyl]furan-2-yl}methyl)piperidine](/img/structure/B14316095.png)
![Ethyl chloro[2-(1H-indazol-3-yl)hydrazinylidene]acetate](/img/structure/B14316101.png)

